molecular formula C20H25N3O2 B2555047 1-(1,3-BENZOXAZOL-2-YL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PYRROLIDINE-2-CARBOXAMIDE CAS No. 1796898-31-1

1-(1,3-BENZOXAZOL-2-YL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PYRROLIDINE-2-CARBOXAMIDE

Cat. No.: B2555047
CAS No.: 1796898-31-1
M. Wt: 339.439
InChI Key: LGIMBWAMKWOSOA-UHFFFAOYSA-N
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Description

1-(1,3-BENZOXAZOL-2-YL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PYRROLIDINE-2-CARBOXAMIDE is a complex organic compound that features a benzoxazole ring, a cyclohexene ring, and a pyrrolidine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-BENZOXAZOL-2-YL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PYRROLIDINE-2-CARBOXAMIDE typically involves multiple steps, starting with the formation of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions. The cyclohexene ring can be introduced via a Diels-Alder reaction between a diene and a dienophile. The final step involves the coupling of the benzoxazole and cyclohexene intermediates with pyrrolidine-2-carboxamide using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and Diels-Alder reactions, as well as the use of automated systems for the amide bond formation step. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-BENZOXAZOL-2-YL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PYRROLIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the cyclohexene ring to form epoxides or diols.

    Reduction: Reduction of the benzoxazole ring can lead to the formation of benzoxazoline derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as mCPBA (meta-Chloroperoxybenzoic acid) or KMnO4 (Potassium permanganate) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or chemical reduction using NaBH4 (Sodium borohydride).

    Substitution: Electrophilic reagents like halogens (Br2, Cl2) or nitrating agents (HNO3) under acidic conditions.

Major Products

    Oxidation: Epoxides, diols.

    Reduction: Benzoxazoline derivatives.

    Substitution: Halogenated or nitrated benzoxazole derivatives.

Scientific Research Applications

1-(1,3-BENZOXAZOL-2-YL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PYRROLIDINE-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving benzoxazole derivatives.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1,3-BENZOXAZOL-2-YL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PYRROLIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The benzoxazole ring can interact with nucleic acids or proteins, potentially inhibiting their function. The cyclohexene ring may enhance the compound’s binding affinity through hydrophobic interactions. The pyrrolidine carboxamide group can form hydrogen bonds with target molecules, stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-BENZOXAZOL-2-YL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PYRROLIDINE-2-CARBOXAMIDE is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the benzoxazole ring provides aromatic stability and potential for π-π interactions, while the cyclohexene ring offers conformational flexibility. The pyrrolidine carboxamide group enhances the compound’s solubility and ability to form hydrogen bonds, making it a versatile molecule for various applications.

Properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)-N-[2-(cyclohexen-1-yl)ethyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c24-19(21-13-12-15-7-2-1-3-8-15)17-10-6-14-23(17)20-22-16-9-4-5-11-18(16)25-20/h4-5,7,9,11,17H,1-3,6,8,10,12-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIMBWAMKWOSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2CCCN2C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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